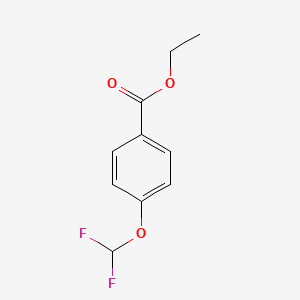

Ethyl 4-(difluoromethoxy)benzoate

説明

Contextualization within Fluorinated Aromatic Ester Chemistry

Fluorinated aromatic esters are a class of organic compounds that have found extensive use in materials science and medicinal chemistry. The introduction of fluorine atoms into the aromatic ring or the ester group can significantly alter the physical, chemical, and biological properties of the parent molecule. These modifications can lead to enhanced thermal stability, altered electronic properties, and unique liquid crystalline behaviors. tandfonline.comacs.orgpdx.edu For instance, some fluorinated esters exhibit antiferroelectric properties over a broad temperature range, making them suitable for use in liquid crystal displays. tandfonline.com

Significance of the Difluoromethoxy Moiety in Fine-Tuning Molecular Properties

The difluoromethoxy (OCF2H) group is a key functional group in medicinal chemistry and drug discovery. nih.govchemistryviews.org Its incorporation into organic molecules can lead to significant improvements in their therapeutic efficacy. nih.gov This is attributed to several unique properties of the OCF2H group:

Dynamic Lipophilicity : Molecules containing the OCF2H group can adjust their lipophilicity to adapt to their chemical environment through simple bond rotation. nih.govnih.gov This property can enhance a drug candidate's metabolic stability and cell membrane permeability. nih.gov

Hydrogen Bond Donor : The difluoromethoxy group can act as a hydrogen bond donor, which can lead to stronger interactions with biological targets. nih.gov

Bioisostere : The CF2H group is considered a metabolically stable bioisostere of alcohol, thiol, or amine groups, which are common pharmacophores in pharmaceuticals. nih.gov This means it can replace these groups without significantly altering the molecule's biological activity, while improving its metabolic stability.

Orthogonal Geometry : Aromatic compounds containing the OCF2H group can have an orthogonal structural geometry, which can enrich the molecule's spatial complexity and provide additional binding affinity to target sites. nih.gov

Overview of Current Research Trajectories for Aryl Difluoromethylethers and Related Benzoate (B1203000) Esters

Current research is heavily focused on developing new and efficient methods for the synthesis of aryl difluoromethyl ethers. A significant challenge has been the direct introduction of the difluoromethoxy group onto an aromatic ring. nih.gov Recent breakthroughs include the development of photocatalytic methods for the direct C-H difluoromethoxylation of arenes and heteroarenes. chemistryviews.orgnih.gov These methods are often operationally simple, proceed at room temperature, and tolerate a wide variety of functional groups. nih.gov

The synthesis of related benzoate esters, such as ethyl benzoate and its derivatives, is also an area of active research. cibtech.orgchemicalbook.com Studies have explored various catalytic systems to improve reaction yields and conditions. For example, expandable graphite (B72142) has been used as a catalyst for the synthesis of ethyl benzoate under microwave heating, offering an efficient and reusable catalytic option. cibtech.org

Furthermore, the unique properties of benzoate liquid crystals are being investigated for applications in biochemistry and biology. For instance, some benzoate liquid crystals have shown excellent antipathogenic activity, suggesting their potential as biocompatible materials. academie-sciences.fr The synthesis and characterization of novel benzoate esters with potential applications as organogelators for oil spill remediation is another active area of research. mdpi.com

Physicochemical Properties of Ethyl 4-(difluoromethoxy)benzoate and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| This compound | C10H10F2O3 | 216.18 | - | - |

| Ethyl benzoate | C9H10O2 | 150.177 | 211-213 | 1.050 |

| Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | 218.17 | - | - |

| Ethyl 4-methylbenzoate | C10H12O2 | 164.20 | 235 | 1.025 |

Structure

2D Structure

特性

IUPAC Name |

ethyl 4-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-2-14-9(13)7-3-5-8(6-4-7)15-10(11)12/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRAFABMUFWMMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653900 | |

| Record name | Ethyl 4-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-78-4 | |

| Record name | Benzoic acid, 4-(difluoromethoxy)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(difluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 Difluoromethoxy Benzoate and Analogous Compounds

Strategic Approaches for Introducing the Difluoromethoxy Group into Aromatic Cores

The synthesis of aryl difluoromethyl ethers, including Ethyl 4-(difluoromethoxy)benzoate, relies on effective methods for introducing the OCF2H group. Key strategies involve the use of difluorocarbene intermediates and the transformation of other functional groups.

Difluorocarbene-Mediated O-Difluoromethylation Reactions

A primary method for forming the difluoromethoxy group is through the reaction of phenols with difluorocarbene (:CF2). orgsyn.org This highly reactive intermediate can be generated from various precursors and reacts with the hydroxyl group of a phenol (B47542) to yield the desired aryl difluoromethyl ether. orgsyn.orgrsc.org The electrophilic nature of difluorocarbene makes it well-suited for reaction with electron-rich phenols. cas.cn

The generation of difluorocarbene is a critical aspect of these synthetic methods. numberanalytics.com A variety of precursors and techniques have been developed to produce this reactive species under different reaction conditions. numberanalytics.comnumberanalytics.com

Common methods for generating difluorocarbene include: numberanalytics.com

Thermal Decomposition: Heating specific precursors to induce their breakdown and release difluorocarbene. numberanalytics.com

Base-Induced Elimination: Using a strong base to remove a proton and a leaving group, leading to the formation of difluorocarbene. numberanalytics.com

Decarboxylation: Reagents like sodium chlorodifluoroacetate or difluoromethylene phosphobetaine (Ph3P+CF2CO2−, PDFA) can generate difluorocarbene through the loss of carbon dioxide. orgsyn.orgatlasofscience.orgnih.gov

Transition Metal-Mediated Generation: Utilizing transition metal complexes to facilitate the formation of difluorocarbene from suitable starting materials. numberanalytics.com

A range of precursors are available, each with its own advantages and disadvantages in terms of stability, reactivity, and safety. cas.cnnumberanalytics.com

Table 1: Common Difluorocarbene Precursors

| Precursor | Generation Method | Notes |

| Chlorodifluoromethane (HCClF2) | Base-Induced Elimination | Gaseous reagent, requires careful handling. numberanalytics.com |

| Diethyl bromodifluoromethylphosphonate | Basic Hydrolysis | Commercially available and considered environmentally benign. cas.cnnih.gov |

| Sodium Chlorodifluoroacetate | Decarboxylation | A stable solid that generates difluorocarbene upon heating. orgsyn.org |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Multiple | Versatile precursor for generating free and metal-complexed difluorocarbenes. rsc.org |

| Difluoromethylene phosphobetaine (PDFA) | Decarboxylation | Generates difluorocarbene under mild, base-free conditions. atlasofscience.orgnih.gov |

The choice of precursor and generation method often depends on the specific substrate and desired reaction conditions. orgsyn.orgnumberanalytics.com For instance, the use of PDFA allows for the difluoromethylation of activated N-H, O-H, and S-H bonds under mild, base-free conditions. atlasofscience.orgnih.gov

Visible-light photoredox catalysis has emerged as a powerful and "green" method for generating radical species, including those that can lead to difluorocarbene or its equivalents. nih.govuliege.be This technique utilizes photocatalysts, such as transition metal complexes or organic dyes, which become highly reactive upon absorbing visible light. nih.govresearchgate.net These excited photocatalysts can then engage in single-electron transfer (SET) processes with organic molecules to generate radicals. nih.gov

In the context of difluoromethoxylation, photoredox catalysis can be used to generate difluoroalkyl radicals from various precursors. nih.govuliege.be These radicals can then participate in reactions to form the desired C-OCF2H bond. nih.gov The mild reaction conditions, often at room temperature, and the ability to use a wide range of functional groups make this a highly attractive approach. nih.govuliege.be

Table 2: Common Photocatalysts in Difluoroalkylation Reactions

| Photocatalyst | Type |

| [Ir(dtbbpy)(ppy)2]PF6 | Transition Metal Complex |

| fac-Ir(III)(ppy)3 | Transition Metal Complex |

| [Ru(bpy)3]Cl2 | Transition Metal Complex |

| Eosin Y | Organic Dye |

| 4CzIPN | Organic Dye |

Source: researchgate.net

This method has been successfully applied to the difluoroalkylation of a broad range of organic substrates, showcasing its versatility. uliege.be The development of new photocatalysts and difluoroalkylating reagents continues to expand the scope of this powerful synthetic tool. numberanalytics.comnih.gov

Fluorodesulfurization Protocols for Difluoromethoxy Group Formation from Thionoesters

An alternative strategy for synthesizing aryl difluoromethyl ethers involves the fluorodesulfurization of thionoesters. This two-step process typically begins with the conversion of a phenol to a thionoester, which is then treated with a fluorinating agent to replace the sulfur atom with two fluorine atoms. nih.gov

The key step in this sequence is the fluorodesulfurization reaction. The choice of reagents is crucial for achieving high efficiency and substrate compatibility. While not specifically detailed for SnCl4/DAST in the provided context, the optimization of such reagent systems is a standard practice in synthetic chemistry to improve yields and reaction conditions. A related method involves the conversion of catechols to thionobenzodioxoles, followed by desulfurative fluorination using silver(I) fluoride (B91410) (AgF) to produce difluorobenzodioxoles. nih.gov This process highlights the use of metal fluorides in fluorodesulfurization reactions. nih.govresearchgate.net

The substrate scope of fluorodesulfurization reactions is an important consideration. The mild conditions of the AgF-mediated fluorodesulfurization of thionobenzodioxoles allow for the presence of a variety of functional groups, making it suitable for late-stage functionalization. nih.gov This method provides access to a range of functionalized difluorobenzodioxoles. nih.gov

When the substrate contains stereocenters, it is essential to consider the potential for racemization or other stereochemical changes during the reaction. The specific reaction conditions and the mechanism of the fluorodesulfurization step will determine the stereochemical outcome. A detailed analysis of the substrate scope for the fluorodesulfurization of various thionoesters would be necessary to fully understand its utility and limitations.

O-Difluoromethylation of Phenolic Scaffolds

The introduction of the difluoromethoxy (-OCF₂H) group onto a phenolic ring is a crucial step in the synthesis of many fluorinated aromatic compounds. This transformation is typically achieved by reacting a phenol with a difluorocarbene precursor.

Several reagents and methods have been developed for the O-difluoromethylation of phenols. A common and effective method involves the use of sodium chlorodifluoroacetate (ClCF₂COONa) as a difluorocarbene source. The thermal decarboxylation of this salt generates difluorocarbene (:CF₂), which is then trapped by a phenolate (B1203915) anion, formed by treating the starting phenol with a base such as cesium carbonate or lithium hydroxide. This method is advantageous due to the reagent's stability and relatively low toxicity.

Another approach utilizes S-(difluoromethyl)sulfonium salts as the difluorocarbene precursor. These bench-stable reagents can efficiently difluoromethylate a wide variety of phenols in the presence of a base like lithium hydroxide. The reaction proceeds in good to excellent yields and is tolerant of various functional groups.

Diethyl (bromodifluoromethyl)phosphonate also serves as a precursor for difluorocarbene under basic conditions, proving effective for the difluoromethylation of various nucleophiles, including phenols.

The general mechanism for O-difluoromethylation using a difluorocarbene precursor involves the following steps:

Deprotonation of the phenol by a base to form a more nucleophilic phenoxide.

Generation of difluorocarbene from the precursor.

Nucleophilic attack of the phenoxide on the electrophilic difluorocarbene.

Protonation to yield the final aryl difluoromethyl ether.

Interactive Data Table: Reagents for O-Difluoromethylation of Phenols

| Reagent/Method | Precursor for | Typical Base | Solvent | Key Advantages |

| Sodium Chlorodifluoroacetate | Difluorocarbene | Cesium Carbonate, Lithium Hydroxide | DMF | Stable, commercially available, relatively non-toxic |

| S-(Difluoromethyl)sulfonium Salt | Difluorocarbene | Lithium Hydroxide | Fluorobenzene (B45895) | Bench-stable, high yields, broad functional group tolerance |

| Diethyl (bromodifluoromethyl)phosphonate | Difluorocarbene | Basic conditions | Not specified | Effective for various nucleophiles |

Esterification Routes to this compound Derivatives

The esterification step is essential for producing the final this compound. This can be achieved either by esterifying 4-(difluoromethoxy)benzoic acid with ethanol (B145695) or by first preparing an ethyl hydroxybenzoate analogue and then introducing the difluoromethoxy group.

The most direct route to this compound is the Fischer esterification of 4-(difluoromethoxy)benzoic acid with ethanol. This acid-catalyzed reaction is an equilibrium process, and to drive it towards the product, an excess of ethanol is often used, and the water formed is removed.

Various catalysts can be employed for this reaction. Concentrated sulfuric acid is a traditional and effective catalyst. The reaction typically involves heating the mixture of the carboxylic acid, excess ethanol, and a catalytic amount of sulfuric acid under reflux.

In a move towards greener chemistry, other catalysts have been explored. Neodymium sesquioxide has been reported as a highly active and non-corrosive catalyst for the synthesis of ethyl p-hydroxybenzoate, a similar compound. This suggests its potential applicability for the esterification of 4-(difluoromethoxy)benzoic acid. Other environmentally friendly options include the use of deep eutectic solvents and modified montmorillonite (B579905) K10 clay as solid acid catalysts, which have shown high conversion rates for the esterification of benzoic acid with various alcohols.

Interactive Data Table: Catalysts for Esterification of 4-(Difluoromethoxy)benzoic Acid with Ethanol

| Catalyst | Type | Key Features |

| Sulfuric Acid (H₂SO₄) | Homogeneous | Traditional, effective, requires careful handling |

| Neodymium Sesquioxide (Nd₂O₃) | Heterogeneous | High activity, non-corrosive, environmentally friendly |

| Deep Eutectic Solvents (DES) | Homogeneous | Dual solvent-catalyst, reusable, high conversion |

| Modified Montmorillonite K10 | Heterogeneous | Solid acid catalyst, solvent-free conditions possible |

Targeted Difluoromethoxylation of Ethyl Hydroxybenzoate Analogues

An alternative synthetic strategy involves the difluoromethoxylation of an ethyl hydroxybenzoate, most commonly ethyl 4-hydroxybenzoate (B8730719) (ethylparaben). This approach is particularly useful if ethyl 4-hydroxybenzoate is a more readily available or cost-effective starting material than 4-(difluoromethoxy)benzoic acid.

The synthesis begins with the esterification of p-hydroxybenzoic acid with ethanol to produce ethyl 4-hydroxybenzoate, often using a catalyst like a Waugh-type heteropoly acid, (NH₄)₆[MnMo₉O₃₂]·8H₂O, which can give high yields.

The subsequent step is the targeted O-difluoromethylation of the phenolic hydroxyl group of ethyl 4-hydroxybenzoate. The methods described in section 2.1.3 are directly applicable here. For instance, reacting ethyl 4-hydroxybenzoate with sodium chlorodifluoroacetate in the presence of a suitable base will selectively introduce the difluoromethoxy group at the para position, yielding this compound.

Chemo- and Regioselectivity in the Synthesis of Fluorinated Benzoates

When synthesizing fluorinated benzoates from starting materials with multiple reactive sites, chemo- and regioselectivity become critical considerations. This is particularly relevant in the O-difluoromethylation of substituted phenols that may contain other nucleophilic groups or more than one hydroxyl group.

The selectivity of the difluoromethylation reaction is often governed by the acidity (pKa) of the nucleophilic centers. The reaction with difluorocarbene, generated from precursors like diethyl (bromodifluoromethyl)phosphonate, tends to occur preferentially at the most acidic site. This is because the more acidic proton is more readily removed by the base, leading to a higher concentration of the corresponding, more reactive nucleophile.

For example, in a dihydroxybenzoic acid ester, the hydroxyl group with the lower pKa (the more acidic one) would be preferentially difluoromethylated. The polarizability of the nucleophilic center also plays a role in the reaction's efficiency.

This principle allows for the selective synthesis of specific isomers of difluoromethoxy-substituted benzoates, provided there is a sufficient difference in the pKa values of the competing nucleophilic sites. In cases where the pKa values are similar, a mixture of products may be obtained, necessitating chromatographic separation.

Spectroscopic Characterization and Elucidation of Molecular Structure for Ethyl 4 Difluoromethoxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For Ethyl 4-(difluoromethoxy)benzoate, a combination of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR provides a complete picture of the carbon-hydrogen framework and the unique difluoromethoxy substituent.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound displays characteristic signals for both the ethyl ester and the substituted aromatic ring. The ethyl group gives rise to a quartet and a triplet. The quartet, typically found further downfield, corresponds to the methylene (B1212753) protons (-OCH₂CH₃) and is split by the adjacent methyl protons. The methyl protons (-OCH₂CH₃) appear as a triplet, split by the methylene protons.

The aromatic region of the spectrum is defined by two doublets, characteristic of a 1,4-disubstituted (para) benzene (B151609) ring. The protons on the benzene ring ortho to the electron-withdrawing ester group are expected to be shifted downfield compared to the protons ortho to the electron-donating difluoromethoxy group. A key feature of the spectrum is the signal for the proton of the difluoromethoxy group (-OCHF₂). This proton appears as a triplet due to coupling with the two adjacent fluorine atoms, with a large coupling constant (JHF) that is characteristic of geminal H-F coupling.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |

| -OCH₂CH₃ | ~4.4 | Quartet (q) | ~7.1 |

| Aromatic H (ortho to -COOEt) | ~8.1 | Doublet (d) | ~8.8 |

| Aromatic H (ortho to -OCHF₂) | ~7.2 | Doublet (d) | ~8.8 |

| -OCHF₂ | ~6.5 - 7.5 | Triplet (t) | ~73-75 |

| -OCH₂CH₃ | ~1.4 | Triplet (t) | ~7.1 |

Note: The expected values are based on theoretical predictions and data from analogous compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

In the ¹³C NMR spectrum, all unique carbon atoms of this compound can be resolved. The carbonyl carbon (C=O) of the ester group typically appears significantly downfield (~165 ppm). The carbons of the ethyl group and the aromatic ring also show distinct signals.

The difluoromethoxy group introduces distinct features. The carbon atom of the -OCHF₂ group is observed as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). Furthermore, the aromatic carbon directly attached to the difluoromethoxy group (C-O) will also exhibit coupling to the fluorine atoms, though this is a two-bond coupling (²JCF) and will be smaller.

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity (due to F-coupling) |

| C=O | ~165 | Singlet |

| C-COOEt (Aromatic) | ~128 | Singlet |

| CH (Aromatic, ortho to -COOEt) | ~132 | Singlet |

| C-OCHF₂ (Aromatic) | ~153 | Triplet (small J) |

| CH (Aromatic, ortho to -OCHF₂) | ~120 | Singlet |

| -OCHF₂ | ~114 | Triplet (large J) |

| -OCH₂CH₃ | ~62 | Singlet |

| -OCH₂CH₃ | ~14 | Singlet |

Note: The expected values are based on theoretical predictions and data from analogous compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Probing Electronic Environments and Structural Dynamics

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atoms. For this compound, the two fluorine atoms are chemically equivalent and are coupled to the single proton of the difluoromethoxy group. This results in a doublet in the ¹⁹F NMR spectrum, with a large geminal ¹JFH coupling constant that mirrors the splitting seen in the ¹H NMR spectrum. The chemical shift of the fluorine signal provides insight into the electronic environment around the difluoromethoxy group.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is dominated by several key absorption bands.

A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the ester is a prominent feature, typically appearing in the region of 1720-1730 cm⁻¹. The presence of the aromatic ring gives rise to C=C stretching vibrations in the 1600-1450 cm⁻¹ range. The C-O stretching vibrations of the ester and the ether linkage of the difluoromethoxy group are expected to produce strong bands in the 1300-1000 cm⁻¹ region. Crucially, the C-F bonds of the difluoromethoxy group will also exhibit strong absorption bands in the fingerprint region, typically around 1100-1000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (Ester) | 1730-1720 | Strong |

| Aromatic C=C Stretch | 1610, 1580, 1510 | Medium-Strong |

| C-O Stretch | 1300-1100 | Strong |

| C-F Stretch | 1100-1000 | Strong |

Note: The expected values are based on theoretical predictions and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of the molecular weight and elucidation of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be observed at its calculated molecular weight.

Common fragmentation pathways for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃) to form an acylium ion, or the loss of an ethylene (B1197577) molecule via a McLafferty rearrangement if structurally possible. The presence of the difluoromethoxy group offers additional fragmentation routes, such as the loss of the -CHF₂ radical. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which serves to confirm its elemental composition.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

To ensure the purity of this compound for analytical characterization or further use, advanced chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a primary method for assessing purity. A reverse-phase HPLC system, often using a C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from starting materials, by-products, or other impurities. The purity is determined by the relative area of the product peak in the chromatogram.

For the isolation and purification of the compound on a larger scale, column chromatography is a standard and effective method. nih.gov Silica gel is typically used as the stationary phase, and a solvent system, such as a mixture of ethyl acetate (B1210297) and a non-polar solvent like hexane, is used as the eluent. nih.gov The polarity of the solvent mixture is optimized to achieve the best separation, and fractions are collected and analyzed, often by Thin-Layer Chromatography (TLC), to isolate the pure product. nih.gov

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a principal technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS), make it suitable for both qualitative and quantitative assessments.

Detailed Research Findings:

The analysis of aromatic esters by GC is a well-established practice. For instance, the analysis of ethyl benzoate (B1203000) has been demonstrated using various GC methods, often employing headspace solid-phase microextraction (HS-SPME) for sample introduction, which is particularly useful for trace analysis in complex matrices sigmaaldrich.com. The separation is typically achieved on capillary columns with a variety of stationary phases. For esters, non-polar or mid-polar stationary phases are common.

A hypothetical GC-MS method for the analysis of this compound could employ a standard non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. The oven temperature program would be optimized to ensure adequate separation from potential impurities or other components in a sample mixture. Electron ionization (EI) at 70 eV would likely be used in the mass spectrometer, which would generate a reproducible fragmentation pattern for identification. The presence of fluorine atoms would result in a characteristic mass spectrum.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) or Splitless |

| Oven Program | Initial 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Transfer Line | 280 °C |

| Ion Source Temp. | 230 °C |

| Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

This table represents a plausible set of starting parameters for method development, based on general principles of GC-MS analysis for aromatic esters.

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-performance liquid chromatography is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.

Detailed Research Findings:

The analysis of benzoates and related aromatic esters is routinely performed using RP-HPLC. For example, methods have been developed for the simultaneous determination of various parabens (esters of p-hydroxybenzoic acid) in different products semanticscholar.org. These methods typically utilize C8 or C18 stationary phases with a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile or methanol, often with a buffer to control the pH semanticscholar.orgnih.gov.

The introduction of fluorine atoms into a molecule can alter its retention behavior in RP-HPLC. Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, have shown unique selectivity for halogenated aromatic compounds and can be particularly useful for their separation chromatographyonline.com. This is due to specific interactions, including dipole-dipole and π-π interactions, between the fluorinated phase and the analyte chromatographyonline.com.

For the analysis of this compound, a standard C18 column would likely provide good retention and separation from non-polar impurities. However, for complex mixtures containing other fluorinated or isomeric compounds, a PFP column could offer superior resolution chromatographyonline.com. The UV detector would be suitable for detection as the benzene ring provides a chromophore.

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition A (Standard) | Condition B (Alternative Selectivity) |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) | Methanol:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 35 °C |

| Detection | UV at 254 nm | UV at 254 nm |

| Injection Vol. | 10 µL | 10 µL |

This table provides two potential starting points for HPLC method development. The choice between them would depend on the specific separation challenge.

The validation of an HPLC method for quantitative purposes would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ), following established guidelines such as those from the International Council for Harmonisation (ICH) sielc.comnih.gov.

Investigation of Electronic Structure and Reactivity Profiles of Ethyl 4 Difluoromethoxy Benzoate

Quantitative Structure-Property Relationship (QSPR) Modeling for Fluorinated Aromatic Esters

Quantitative Structure-Property Relationship (QSPR) models are predictive tools used in chemistry and biology to estimate the properties of a compound based on its molecular structure. nih.gov These models are particularly valuable for predicting the behavior of novel compounds before they are synthesized. nih.gov For fluorinated aromatic esters, QSPR can elucidate how fluorine substitution impacts properties such as lipophilicity, acidity, and permeability. nih.govescholarship.org

The development of a robust QSPR model involves several key steps:

Data Compilation and Curation: Gathering a dataset of compounds with known properties.

Descriptor Calculation: Generating numerical representations of molecular structure (e.g., electronic, geometric, and topological descriptors). researchgate.net

Model Building: Using statistical methods, such as multiple linear regression, to establish a mathematical relationship between the descriptors and the property of interest. rsc.org

Model Validation: Assessing the predictive power of the model using internal and external validation techniques. rsc.org

For fluorinated compounds, specific descriptors that account for the unique effects of fluorine are crucial. These effects include strong inductive electron withdrawal, potential for hydrogen bonding, and alterations in molecular conformation. nih.gov QSPR studies on related fluorinated molecules, such as those used in organic solar cells and for adsorption by carbon nanotubes, have highlighted the importance of descriptors related to aromaticity, electron richness, and the presence of polar groups. rsc.orgfrontiersin.org

Determination and Interpretation of Hammett Substituent Constants for the Difluoromethoxy Group (σI, σR)

The Hammett equation is a cornerstone of physical organic chemistry, quantifying the effect of substituents on the reactivity of aromatic compounds. ustc.edu.cnuark.edu It relates reaction rates and equilibrium constants to two parameters: the substituent constant (σ) and the reaction constant (ρ). The substituent constant is further divided into inductive (σI) and resonance (σR) components, which describe the through-bond and through-space electronic effects, respectively.

Experimental Derivations from Spectroscopic Data, e.g., ¹⁹F NMR Chemical Shifts

Hammett constants can be experimentally determined through various methods, including the measurement of pKa values of substituted benzoic acids and anilines. datapdf.com For fluorine-containing substituents, ¹⁹F NMR spectroscopy provides a powerful tool for probing electronic effects. ustc.edu.cnpitt.edu The chemical shift of a fluorine atom in a substituted fluorobenzene (B45895) is sensitive to the electronic nature of the other substituents on the ring. ustc.edu.cn By correlating these chemical shifts with known Hammett constants, new σ values can be derived. pitt.edu

Quantum chemical calculations, particularly using density functional theory (DFT), have also emerged as a reliable method for estimating Hammett parameters by correlating computed properties, such as NMR chemical shifts, with experimental values. nih.gov

Comparative Analysis of Electronic Effects with Other Fluorinated and Alkoxy Substituents

The difluoromethoxy group (OCF₂H) exhibits distinct electronic properties compared to other fluorinated and non-fluorinated alkoxy groups. The strong electronegativity of the two fluorine atoms results in a significant inductive electron-withdrawing effect (-I). However, the oxygen atom can still participate in resonance, donating electron density to the aromatic ring (+R).

The table below provides a comparison of Hammett constants for various substituents, illustrating the electronic influence of the difluoromethoxy group.

| Substituent | σI | σR |

| OCH₃ | 0.25 | -0.43 |

| OCF₃ | 0.41 | -0.19 |

| OCF₂H | 0.34 | -0.29 |

| F | 0.54 | -0.31 |

| CF₃ | 0.42 | 0.08 |

Data sourced and interpreted from multiple literature sources.

As shown in the table, the difluoromethoxy group is a stronger inductive withdrawer than the methoxy (B1213986) group but weaker than the trifluoromethoxy and fluoro groups. Its resonance donation is less pronounced than that of the methoxy group but greater than that of the trifluoromethoxy group. This unique balance of inductive and resonance effects is a key determinant of the reactivity of molecules containing the difluoromethoxy moiety.

Theoretical and Computational Chemistry Studies

Computational chemistry provides invaluable insights into the electronic structure and conformational preferences of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Distribution and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of molecules. researchgate.neteurjchem.com For ethyl 4-(difluoromethoxy)benzoate, DFT calculations can be employed to determine:

Molecular Geometry: The optimized three-dimensional structure of the molecule.

Mulliken Atomic Charges: The distribution of electron density across the atoms, revealing the polarization of bonds.

Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity and electronic transitions. researchgate.netespublisher.com The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. espublisher.com

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which helps to identify regions susceptible to electrophilic and nucleophilic attack. researchgate.net

Conformational Analysis and Energetic Profiles of the Difluoromethoxy Moiety

For the difluoromethoxy group, the orientation of the C-H bond relative to the plane of the aromatic ring is of particular interest. The energetic profile of this rotation can be calculated using DFT or other ab initio methods. The results of such an analysis would reveal the preferred dihedral angle and the rotational energy barrier, providing a deeper understanding of the steric and electronic factors governing the conformation of this compound.

Chemical Transformations and Strategic Utility of Ethyl 4 Difluoromethoxy Benzoate As a Synthetic Intermediate

Reactions of the Ester Functionality

The ethyl ester group of the molecule provides a versatile handle for transformation into a variety of other functional groups, primarily other carboxylic acid derivatives.

The conversion of ethyl 4-(difluoromethoxy)benzoate to its corresponding carboxylic acid, 4-(difluoromethoxy)benzoic acid, is a fundamental transformation. This is typically achieved through hydrolysis, most commonly under basic conditions. sserc.org.ukyoutube.com The process involves heating the ester in the presence of an aqueous base, such as sodium hydroxide, in a procedure known as saponification. sserc.org.ukyoutube.com This reaction breaks the ester linkage to form the sodium salt of the carboxylic acid (sodium 4-(difluoromethoxy)benzoate) and ethanol (B145695). youtube.com Subsequent acidification of the reaction mixture with a strong mineral acid, like hydrochloric acid, protonates the carboxylate salt, causing the sparingly soluble 4-(difluoromethoxy)benzoic acid to precipitate out of the solution. youtube.com The solid acid can then be isolated by filtration and purified by recrystallization. sserc.org.uk The resulting 4-(difluoromethoxy)benzoic acid is itself a key building block for further synthesis, particularly for forming amide bonds. chemchart.comchemdad.com

Table 1: Typical Conditions for Hydrolysis of this compound

| Step | Reagents | Conditions | Product |

| Saponification | Sodium Hydroxide (NaOH) | Aqueous solution, Reflux (heating) | Sodium 4-(difluoromethoxy)benzoate |

| Acidification | Hydrochloric Acid (HCl) | Aqueous solution, Cool to room temperature | 4-(Difluoromethoxy)benzoic Acid |

Transesterification is a process that converts one ester into another by reacting it with an alcohol. ucla.edu For this compound, this reaction allows for the exchange of the ethyl group with other alkyl groups, which can be useful for modifying the physical properties or reactivity of the molecule. This transformation can be catalyzed by either acids (e.g., sulfuric acid) or bases (e.g., sodium alkoxides). ucla.edu The reaction is an equilibrium process; to drive it to completion, the alcohol reactant is often used in large excess. ucla.edu More advanced methods, such as the use of stable carbene catalysts, have also been shown to be highly efficient for the transesterification of benzoate (B1203000) esters, offering high turnover numbers even at room temperature. arkat-usa.org

Table 2: Catalytic Systems for Transesterification

| Catalyst Type | Example | Alcohol Reactant | Product Example |

| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Methanol | Mthis compound |

| Base-Catalyzed | Sodium Methoxide (NaOMe) | Methanol | Mthis compound |

| Carbene-Catalyzed | Imidazol-2-ylidenes | Methanol | Mthis compound |

The ester group can be a precursor to a wide range of other carboxylic acid derivatives, most notably amides. libretexts.org While direct aminolysis of the ester is possible, it often requires harsh conditions or specific catalysis. youtube.com A more common and efficient route involves a two-step sequence:

Hydrolysis: The ester is first hydrolyzed to 4-(difluoromethoxy)benzoic acid as described previously. chadsprep.com

Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine to form the desired amide. This step typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH), to activate the carboxylic acid. acs.orgyoutube.comumich.edu

Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mnstate.eduyoutube.com This highly reactive acyl chloride can then readily react with various nucleophiles, including amines (to form amides), alcohols (to form different esters), or other reagents to yield a variety of derivatives. youtube.com

Aromatic Ring Functionalization and Coupling Reactions

The benzene (B151609) ring of this compound is amenable to functionalization, allowing for the introduction of new substituents and the construction of more complex molecular architectures.

Electrophilic aromatic substitution (EAS) allows for the direct installation of functional groups onto the benzene ring. youtube.comyoutube.com The outcome of these reactions is governed by the directing effects of the substituents already present on the ring: the 4-(difluoromethoxy) group and the 1-(ethoxycarbonyl) group.

-COOEt (Ethoxycarbonyl) group: This is an electron-withdrawing group and acts as a meta-director.

-OCHF₂ (Difluoromethoxy) group: While the fluorine atoms are strongly electron-withdrawing by induction, the oxygen atom's lone pairs are electron-donating via resonance. This resonance effect makes the group an ortho, para-director.

When these competing effects are considered, the powerful ortho, para-directing influence of the oxygen atom of the difluoromethoxy group dominates. Therefore, incoming electrophiles will preferentially add to the positions ortho to the -OCHF₂ group, which are also meta to the -COOEt group (positions 3 and 5).

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, yielding primarily ethyl 3-nitro-4-(difluoromethoxy)benzoate. masterorganicchemistry.com

Halogenation: The introduction of a halogen, such as bromine or chlorine, is achieved using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). youtube.com This would produce ethyl 3-bromo-4-(difluoromethoxy)benzoate.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Electrophile | Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ethyl 3-nitro-4-(difluoromethoxy)benzoate |

| Bromination | Br₂, FeBr₃ | Br⁺ | Ethyl 3-bromo-4-(difluoromethoxy)benzoate |

| Chlorination | Cl₂, AlCl₃ | Cl⁺ | Ethyl 3-chloro-4-(difluoromethoxy)benzoate |

The aryl halides synthesized via electrophilic aromatic substitution (e.g., ethyl 3-bromo-4-(difluoromethoxy)benzoate) are exceptionally useful substrates for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. epfl.ch

Key cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a powerful method for forming new C-C bonds, enabling the synthesis of biaryl compounds. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a premier method for synthesizing complex arylamines, which are prevalent in pharmaceuticals.

These coupling reactions dramatically expand the synthetic utility of this compound, allowing its core structure to be incorporated into a vast array of more complex molecules.

Table 4: Metal-Catalyzed Cross-Coupling Reactions of Ethyl 3-bromo-4-(difluoromethoxy)benzoate

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | C-C | Biaryl derivatives |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) | Pd catalyst, Phosphine Ligand, Base (e.g., NaOt-Bu) | C-N | Arylamine derivatives |

Integration into Multistep Organic Synthesis Pathways

The true value of this compound as a synthetic intermediate is demonstrated in its application in the total synthesis of complex molecules. The difluoromethoxy-substituted phenyl ring is a common motif in a range of high-value compounds, from pharmaceuticals to liquid crystals.

As a Precursor in the Synthesis of Complex Fluorinated Molecules

This compound and its derivatives are instrumental in the synthesis of complex fluorinated molecules, particularly in the development of novel therapeutic agents. The difluoromethoxy group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. acs.org

A prominent example of its utility is in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, ABBV/GLPG-2222. acs.org The synthesis of this complex molecule involves the preparation of a 7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid core, for which a difluoromethoxy-substituted phenol (B47542) is a key precursor. The general synthetic strategy highlights how the core structure of this compound can be elaborated into a complex heterocyclic system.

The key steps in the synthesis of the core of ABBV/GLPG-2222 are outlined below:

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | Substituted hydroxyacetophenone | DMF-DMA | Chromenone | Construction of the chromenone ring system. |

| 2 | Chromenone | Hydroxylamine or Alkoxyamine | Oxime | Introduction of a nitrogen atom for subsequent reduction. |

| 3 | Oxime | Raney Nickel or Platinum | cis/trans-Chromanamine | Reduction to form the key amine intermediate. acs.org |

| 4 | Chromanamine | 1-(2,2-difluorobenzo[d] rsc.orgnih.govdioxol-5-yl)cyclopropanecarboxylic acid | Amide | Coupling to introduce another complex fragment. |

| 5 | Amide | Saponification | Carboxylic Acid (e.g., ABBV/GLPG-2222) | Final hydrolysis to yield the active pharmaceutical ingredient. acs.org |

This table is a generalized representation of the synthetic approach and may not reflect the exact conditions for all analogs.

This multi-step synthesis demonstrates the strategic importance of having the difluoromethoxy group present on an aromatic ring early in the synthetic sequence. The robustness of the C-O bond in the difluoromethoxy group allows it to be carried through a variety of chemical transformations without degradation.

Role in the Construction of Diverse Aromatic and Heterocyclic Frameworks

The chemical reactivity of this compound also lends itself to the construction of a variety of other aromatic and heterocyclic frameworks, including those found in liquid crystals and other functional materials. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of other functional groups or used in coupling reactions.

For instance, fluorinated benzoic acid derivatives are key components in the synthesis of calamitic liquid crystals. nih.gov The synthesis of such materials often involves the esterification of a fluorinated benzoic acid with a phenolic component, or Sonogashira coupling reactions to create extended, rigid molecular structures. While direct examples starting from this compound are not abundant in the literature, the principles of liquid crystal synthesis are applicable. A hypothetical synthetic route to a fluorinated liquid crystal could involve the hydrolysis of this compound to 4-(difluoromethoxy)benzoic acid, followed by conversion to the acid chloride and subsequent esterification with a suitable fluorinated phenol.

Furthermore, the aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions, although the difluoromethoxy group is deactivating. More commonly, the ester group is transformed to direct the synthesis of fused heterocyclic systems. For example, derivatives of this compound could potentially be used in the synthesis of benzofuro[3,2-d]pyrimidines, a class of compounds with known biological activity. researchgate.net This would typically involve the introduction of an amino group ortho to the ester, followed by cyclization with a suitable one-carbon synthon.

The versatility of this compound as a synthetic intermediate is clear. Its ability to be incorporated into complex molecular architectures makes it a valuable tool for the modern synthetic chemist in the pursuit of new materials and medicines.

Emerging Research Perspectives and Future Directions for Difluoromethoxylated Benzoates

Development of Eco-Friendly and Scalable Synthetic Routes for Ethyl 4-(difluoromethoxy)benzoate

The traditional synthesis of difluoromethyl ethers often involves reagents that are not commercially available, are gaseous, or are harmful to the ozone layer, such as Freon 22 (HCF2Cl). nih.gov These methods can also necessitate specialized equipment, high temperatures, or strong bases. nih.gov To address these challenges, research has shifted towards developing more environmentally friendly and scalable synthetic routes.

One promising approach is the use of visible-light photoredox catalysis. nih.gov This method allows for the in-situ generation of the difluorocarbene intermediate (:CF2) from readily available and easy-to-handle reagents like difluorobromoacetic acid (BrCF2CO2H) under mild conditions. nih.gov Fu and co-workers demonstrated that this strategy, using fac-Ir(ppy)3 as a photocatalyst at room temperature, can achieve O-difluoromethylation of various phenols in good to excellent yields (48-95%). nih.gov This technique shows broad functional group tolerance, accommodating halides, cyano, nitro, acetyl, alkyl, ester, and ether groups. nih.gov

Another green chemistry approach involves solid-liquid solvent-free phase transfer catalysis (PTC) and acidic catalysis in dry media, often enhanced by microwave (MW) activation. nih.gov These methods have shown significant improvements over classical procedures for synthesizing various aromatic esters. nih.gov For instance, the esterification of 4-nitrobenzoic acid with ethanol (B145695) has been successfully carried out using nanoporous acid catalysts derived from natural zeolites, as well as through irradiation with ultrasound or microwaves. scirp.org These solvent-free methods are not only simpler but also more environmentally benign. scirp.org

The Williamson etherification synthesis is another viable route, as demonstrated by the synthesis of ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate from ethyl 4-hydroxybenzoate (B8730719). mdpi.com This two-step process, starting from a commercially available precursor, offers a straightforward pathway to complex benzoate (B1203000) derivatives. mdpi.com

| Reagent/Catalyst | Conditions | Yield | Reference |

| fac-Ir(ppy)3, BrCF2CO2H | Visible light, room temp. | 48-95% | nih.gov |

| Nanoporous zeolites | Solvent-free, heat/US/MW | Good | scirp.org |

| K2CO3, TBAB, DMF | 65 ± 5 °C | Good | mdpi.com |

| This table summarizes various synthetic approaches for benzoates, highlighting the move towards greener and more efficient methods. |

Exploration of Novel Reactivity Patterns for the Difluoromethoxy Group

The difluoromethoxy (OCF2H) group exhibits unique reactivity that distinguishes it from its methoxy (B1213986) (OCH3) counterpart. A key aspect is its ability to act as a lipophilic hydrogen bond donor due to the highly polarized C-H bond induced by the two electron-withdrawing fluorine atoms. researchgate.netrsc.org This hydrogen bonding capability is comparable to that of hydroxyl, thiol, and amine groups. researchgate.net

This property has significant implications in medicinal chemistry, where the OCF2H group can serve as a bioisostere for these other functional groups, potentially improving metabolic stability by preventing O-demethylation, a common metabolic pathway for OCH3 groups. researchgate.netnih.gov The replacement of hydrogen with fluorine in the methoxy group prevents the initial hydrogen atom abstraction, which is the rate-limiting step in this metabolic process. nih.gov

However, the electron-withdrawing nature of the OCF2H group can also influence the reactivity of adjacent functional groups. For example, the introduction of a 2-OCF2H group in an estradiol (B170435) derivative rendered the 3-sulfamoyloxy group significantly more susceptible to hydrolysis compared to the 2-OCH3 analogue. nih.gov This highlights the need to carefully consider the electronic effects of the difluoromethoxy group during synthetic planning.

Recent research has also explored the reactivity of the difluoromethyl radical (•CF2H). Compared to the trifluoromethyl radical (•CF3), the •CF2H radical has a higher energy singly occupied molecular orbital (SOMO), making it more nucleophilic. rsc.org This difference in reactivity and selectivity is important in reactions like Minisci-type chemistry. rsc.org

| Property | Description | Implication | Reference |

| Hydrogen Bond Donor | The polarized C-H bond in OCF2H can form hydrogen bonds. | Can act as a bioisostere for OH, SH, and NH2 groups. | researchgate.netrsc.org |

| Metabolic Stability | Prevents O-demethylation by replacing H with F. | Increased in vivo half-life of drug candidates. | nih.gov |

| Electronic Effects | Electron-withdrawing nature influences reactivity of nearby groups. | Can lead to unexpected reactivity and lability. | nih.gov |

| Radical Reactivity | The •CF2H radical is more nucleophilic than the •CF3 radical. | Offers different selectivity in radical reactions. | rsc.org |

| This table outlines the key reactivity patterns of the difluoromethoxy group. |

Computational Design and Prediction of Advanced Difluoromethoxylated Compounds with Tailored Electronic Characteristics

The ability of the difluoromethyl group to act as a hydrogen bond donor has been quantified using parameters like the Abraham's solute hydrogen bond acidity ([A]). rsc.org This value is derived from NMR studies and provides a quantitative measure of the group's hydrogen bonding strength. rsc.org Such data is invaluable for the computational design of molecules where specific intermolecular interactions are desired.

Recent advancements in artificial intelligence, such as the generative AI method RFdiffusion2, are enabling the de novo design of complex biomolecules like enzymes. biorxiv.org These methods can start from a quantum chemistry description of an ideal active site and build a protein scaffold around it. biorxiv.org While currently applied to metallohydrolases, similar principles could be applied to design proteins that bind or process difluoromethoxylated ligands with high specificity. This opens up possibilities for creating bespoke enzymes for biocatalytic applications or designing proteins with tailored binding affinities for difluoromethoxylated drug candidates.

| Computational Approach | Application | Potential Impact | Reference |

| Quantification of H-bonding | Predicting intermolecular interactions. | Design of molecules with specific binding properties. | rsc.org |

| Multi-target Synthesis Planning | Designing efficient syntheses for compound libraries. | Accelerating drug discovery through rapid library generation. | nih.gov |

| Generative AI (e.g., RFdiffusion2) | De novo design of proteins and enzymes. | Creation of custom biocatalysts and protein receptors. | biorxiv.org |

| This table highlights the computational tools being used to advance the design of difluoromethoxylated compounds. |

Strategic Implementation of this compound in Combinatorial Chemistry and Library Synthesis

The development of robust and versatile building blocks is crucial for the success of combinatorial chemistry and the synthesis of compound libraries. This compound and related difluoromethoxylated benzoates are emerging as valuable scaffolds for this purpose.

The synthesis of 2,2-difluorovinyl benzoates and their subsequent use in Ni-catalyzed cross-coupling reactions demonstrates the potential for creating diverse libraries of gem-difluoroenol ethers and gem-difluoroalkenes. nih.gov These reactions are scalable and show good reactivity with a range of coupling partners, including arylboronic acids and aryl Grignard reagents. nih.gov

The ability to perform these transformations on a larger scale without a significant drop in yield is a key advantage for library synthesis. nih.gov The practicability of these building blocks is further enhanced by their favorable reactivity, which allows for the construction of a wide array of structurally diverse molecules. nih.gov

Computational tools for planning the synthesis of entire compound libraries are becoming increasingly sophisticated. nih.gov These programs can identify the most synthetically accessible members of a target library, which is highly relevant in the context of hit-to-lead optimization in drug discovery. nih.gov By integrating the known reactivity of building blocks like this compound into these computational workflows, chemists can strategically design and synthesize libraries of novel difluoromethoxylated compounds for biological screening.

The synthesis of libraries of potential drug metabolites is another important application. For example, various potential metabolites of a complex benzopyran-containing benzoate have been synthesized, providing valuable reference compounds for metabolism studies. nih.gov A similar strategy could be applied to this compound to explore its metabolic fate and identify any active or inactive metabolites.

| Strategy | Application | Advantage | Reference |

| Ni-catalyzed Cross-Coupling | Synthesis of diverse gem-difluoroenol ethers and alkenes. | Scalable and versatile for library generation. | nih.gov |

| Computational Library Design | Planning efficient syntheses of compound libraries. | Optimizes synthetic routes and identifies accessible targets. | nih.gov |

| Metabolite Synthesis | Creating reference compounds for metabolism studies. | Aids in understanding the in vivo behavior of a drug candidate. | nih.gov |

| This table outlines strategies for utilizing this compound in combinatorial chemistry. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。